2-Methoxyethyl prop-2-enoate amine

Radical polymerization kinetics Reactivity ratios Copolymer composition control

The term '2-Methoxyethyl prop-2-enoate amine' requires clarification for precise sourcing. The compound name as written most commonly refers in industrial and research databases to 2‑methoxyethyl acrylate (MEA; CAS 3121‑61‑7), the ester formed from acrylic acid and 2‑methoxyethanol.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B11764047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxyethyl prop-2-enoate amine
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOCCOC(=O)C=C.N
InChIInChI=1S/C6H10O3.H3N/c1-3-6(7)9-5-4-8-2;/h3H,1,4-5H2,2H3;1H3
InChIKeyXFWBEPQWJOTIHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is 2-Methoxyethyl Prop-2-enoate Amine and Why Its Unique Monomer Architecture Matters for Procurement


The term '2-Methoxyethyl prop-2-enoate amine' requires clarification for precise sourcing. The compound name as written most commonly refers in industrial and research databases to 2‑methoxyethyl acrylate (MEA; CAS 3121‑61‑7), the ester formed from acrylic acid and 2‑methoxyethanol . MEA is a low‑viscosity, high‑polarity acrylate monomer whose methoxyethyl side chain imparts a distinctive balance of hydrophilicity, low glass‑transition temperature, and predictable radical polymerization kinetics . A separate entity, (2‑methoxyethyl)(prop‑2‑en‑1‑yl)amine (CAS 58203‑01‑3), is an allylic amine building block that lacks the ester carbonyl and carries a different molecular formula (C₆H₁₃NO, MW 115.17) [1]. Primary comparative performance data are available almost exclusively for the acrylate ester; therefore this evidence guide anchors procurement decisions on the well‑characterized 2‑methoxyethyl acrylate platform while explicitly noting where the amine analog may be relevant.

Why Generic Substitution Fails – Functional Limitations of Common Acrylate Alternatives to 2‑Methoxyethyl Prop-2‑enoate Amine


Acrylate monomers such as butyl acrylate (BA), ethyl acrylate (EA), 2‑ethylhexyl acrylate (EHA), and 2‑hydroxyethyl acrylate (HEA) are frequent drop‑in candidates, yet each carries trade‑offs that MEA avoids. BA and EHA deliver excellent low‑temperature flexibility but are essentially water‑insoluble, precluding aqueous‑phase polymerizations and limiting adhesion to polar substrates . HEA provides high hydrophilicity but introduces strong hydrogen‑bonding that makes copolymerization kinetics solvent‑dependent and unpredictable, complicating scale‑up and product consistency [1]. MEA occupies a distinct performance niche: its methoxy‑rather‑than hydroxy‑functionality eliminates kinetic variability while retaining sufficient polarity (water solubility ~15 wt%) to enable aqueous emulsion and solution processes that are inaccessible to hydrophobic acrylates . These differences are not cosmetic; they translate directly into processing windows, copolymer composition drift, and final material properties.

Quantitative Differentiation Evidence for 2‑Methoxyethyl Prop-2‑enoate Amine (MEA) vs. Closest Acrylate Analogs


Solvent‑Independent Copolymerization Kinetics vs. 2‑Hydroxyethyl Acrylate (HEA)

In pulsed‑laser polymerization experiments, MEA copolymerized with butyl acrylate (BA) shows classic kinetic behavior across multiple solvents, with no solvent‑induced shift in reactivity ratios. In contrast, the hydroxyl‑bearing analog HEA exhibits strong solvent‑dependent kinetics due to hydrogen‑bonding, causing variable incorporation into copolymer [1]. The propagation rate coefficient of MEA was measured at 35 000 L mol⁻¹ s⁻¹ at 50 °C, which is 30 % higher than that of BA under identical conditions [1].

Radical polymerization kinetics Reactivity ratios Copolymer composition control

Antithrombogenic Performance of PMEA Coating vs. Heparin and Uncoated Surfaces

Poly(2‑methoxyethyl acrylate) (PMEA)‑coated PVC tubing circuits were compared with covalent‑heparin‑coated and non‑coated circuits in a 6‑hour in‑vitro whole‑blood circulation model using human donor blood [1]. Fibrin deposition on PMEA circuits was reduced by more than 30 % relative to both heparin‑coated and non‑coated circuits (P < 0.05). Anti‑thrombin capacity was maintained throughout the 6‑hour circulation period, whereas non‑coated circuits showed marked increases in surface thrombin generation [1].

Biocompatibility Antithrombogenicity Medical device coating

Balanced Hydrophilicity for Aqueous Polymerization vs. Butyl Acrylate (BA)

MEA exhibits a water solubility of 15.1 % wt at 25 °C , which is approximately two orders of magnitude higher than that of butyl acrylate (BA, ~0.14 g/100 mL at 20 °C; ~0.2 % wt) [1]. This intermediate hydrophilicity enables MEA to be used directly in aqueous emulsion and solution polymerizations without requiring co‑solvents or surfactant pre‑dissolution strategies that are necessary for fully hydrophobic acrylates such as BA.

Water solubility Emulsion polymerization Hydrophilic monomer

Lower Homopolymer Tg Extends Cold‑Temperature Flexibility vs. 2‑Hydroxyethyl Acrylate (HEA)

The homopolymer of MEA has a glass transition temperature (Tg) of –50 °C , whereas the homopolymer of HEA exhibits a significantly higher Tg of approximately +15 °C [1]. This 65 °C difference means that MEA‑based copolymers remain elastomeric at sub‑ambient temperatures where HEA‑based materials would be in the glassy state, making MEA the monomer of choice for cold‑resistant acrylic rubbers, low‑temperature adhesives, and sealants .

Glass transition temperature Low‑temperature flexibility Acrylic rubber

Lower Viscosity Improves Handling and Formulation vs. 2‑Ethylhexyl Acrylate (EHA)

MEA exhibits a viscosity of 1.4–1.5 mPa·s at 25–28 °C , which is lower than the 1.7 mPa·s reported for 2‑ethylhexyl acrylate (EHA) under comparable conditions [1]. Combined with a density of 1.012 g/mL (vs. ~0.887 g/mL for EHA), MEA offers easier pumping, faster mixing, and reduced energy input during bulk handling, particularly advantageous in continuous monomer feed systems.

Monomer viscosity Processing Coating formulation

Acrylate vs. Allylic Amine Form: Divergent Functional Utility Governed by Vinyl Group Chemistry

The acrylate ester MEA (CAS 3121‑61‑7) contains an electron‑deficient vinyl group capable of radical, anionic, and controlled radical polymerization (ATRP, RAFT), producing high‑molecular‑weight polymers with narrow dispersity (PDI ≤ 1.29) [1]. The isomeric allylic amine (CAS 58203‑01‑3) bears an electron‑rich allyl double bond that does not homopolymerize efficiently via radical mechanisms; it instead participates in nucleophilic addition, Michael‑type reactions, and step‑growth polyaddition . This fundamental difference dictates that the acrylate is the relevant choice for chain‑growth polymer architectures, while the amine serves as a post‑polymerization functionalization agent or crosslinker precursor.

Monomer reactivity Michael addition Polymerizable amine

Optimal Application Scenarios for 2‑Methoxyethyl Prop-2‑enoate Amine Based on Verified Evidence


Blood‑Contacting Medical Device Coatings Requiring Quantified Antithrombogenicity

PMEA‑based coatings are the material of choice for extracorporeal circuits, central venous catheters, and oxygenator membranes where maintenance of low thrombogenicity over extended blood contact is critical. The >30 % reduction in fibrin deposition versus heparin‑coated surfaces demonstrated in 6‑hour whole‑blood circulation studies [1] provides the quantitative justification required for regulatory documentation and procurement specifications in Class II/III medical devices.

Aqueous Emulsion and Solution Polymerizations for Low‑VOC Coatings and Adhesives

With a water solubility of 15.1 % wt at 25 °C , MEA can be polymerized directly in aqueous media without co‑solvents, enabling the formulation of waterborne pressure‑sensitive adhesives, architectural coatings, and textile finishes that meet stringent VOC regulations while maintaining the desirable low‑Tg flexibility (–50 °C) required for film formation at ambient temperature.

Cold‑Resistant Acrylic Rubber and Sealant Formulations

MEA’s homopolymer Tg of –50 °C makes it an essential comonomer in acrylic elastomers destined for low‑temperature service (e.g., automotive shaft seals, cold‑climate building sealants). Its use as the principal monomer in acrylic rubber compositions provides an optimal balance of cold resistance and oil resistance that cannot be achieved with butyl acrylate or ethyl acrylate alone .

Kinetics‑Sensitive Controlled Radical Polymerization (ATRP/RAFT) for Precision Polymer Architectures

The well‑behaved, solvent‑independent copolymerization kinetics of MEA with common comonomers such as BA and BMA [2], combined with its compatibility with controlled radical polymerization techniques (PDI ≤ 1.29), make it the monomer of choice for synthesizing block copolymers, gradient copolymers, and surface‑initiated polymer brushes where predictable molecular weight control and narrow dispersity are non‑negotiable.

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